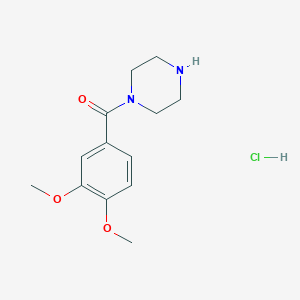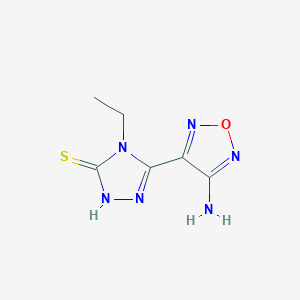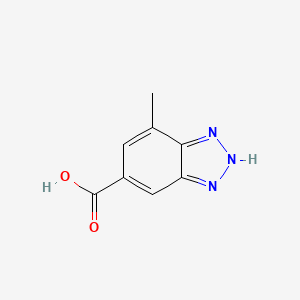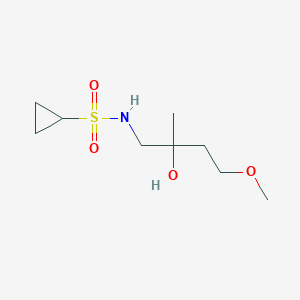
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, also known as HET0016, is a compound that has gained attention in scientific research due to its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis.
Mécanisme D'action
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide selectively inhibits the enzyme 20-HETE synthase, which converts arachidonic acid to 20-HETE. 20-HETE is a potent vasoconstrictor and plays a role in the regulation of blood pressure and vascular tone. By inhibiting 20-HETE synthase, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces the production of 20-HETE, leading to vasodilation and a decrease in blood pressure. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide also inhibits angiogenesis, the formation of new blood vessels, which is important in the growth and metastasis of cancer cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide have been studied extensively in vitro and in vivo. In vitro studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide inhibits the proliferation and migration of cancer cells, reduces the production of inflammatory cytokines, and inhibits angiogenesis. In vivo studies have shown that N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide reduces blood pressure and improves vascular function, reduces the growth and metastasis of cancer cells, and reduces inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages for use in scientific research. It is a selective inhibitor of 20-HETE synthase, which allows for the study of the specific effects of 20-HETE on various biological processes. It is also stable and easy to synthesize, making it readily available for use in experiments. However, there are also limitations to the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. It has low solubility in water, which can make it difficult to work with in certain experiments. Additionally, it has a short half-life in vivo, which can limit its effectiveness in animal studies.
Orientations Futures
There are several future directions for the study of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. One area of research is the development of more potent and selective inhibitors of 20-HETE synthase. This could lead to the development of more effective therapies for diseases such as hypertension and cancer. Another area of research is the study of the effects of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide on other biological processes, such as inflammation and oxidative stress. This could lead to the development of new therapies for a variety of diseases. Finally, the use of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide in combination with other therapies, such as chemotherapy or anti-inflammatory drugs, could lead to improved outcomes in the treatment of cancer and other diseases.
Conclusion
In conclusion, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, or N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide, is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a selective inhibitor of 20-HETE synthase, which plays a role in the regulation of blood pressure, vascular tone, and angiogenesis. N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential applications in the treatment of cancer and cardiovascular diseases, as well as its anti-inflammatory effects. While there are limitations to its use in scientific research, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has several advantages and has the potential to lead to the development of new therapies for a variety of diseases.
Méthodes De Synthèse
The synthesis of N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide involves the reaction of 2-methyl-2-butene-1-ol with sodium hydride, followed by the addition of cyclopropanesulfonyl chloride. The resulting product is then treated with sodium methoxide and methanol to yield N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for use in scientific research.
Applications De Recherche Scientifique
N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties, as it inhibits the growth and metastasis of cancer cells. It also has potential applications in the treatment of cardiovascular diseases, such as hypertension and heart failure, by regulating blood pressure and vascular tone. Additionally, N-(2-Hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide has been shown to have anti-inflammatory effects, making it a promising candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO4S/c1-9(11,5-6-14-2)7-10-15(12,13)8-3-4-8/h8,10-11H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKQDPGCYJKTFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclopropanesulfonamidomethyl)-4-methoxybutan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-2-{(E)-[(3,4-dichlorophenyl)imino]methyl}phenol](/img/structure/B2781622.png)
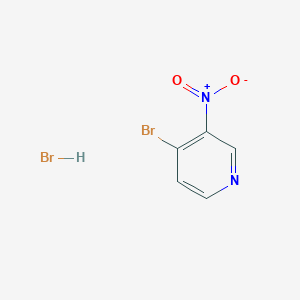
![N-(4-chlorophenyl)-2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2781624.png)
![ethyl 6-methyl-4-[2-(3-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/no-structure.png)
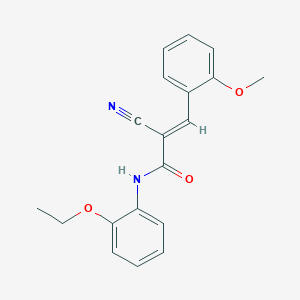
![Methyl(1-{3-[4-(propan-2-yloxy)phenyl]phenyl}ethyl)amine](/img/structure/B2781628.png)
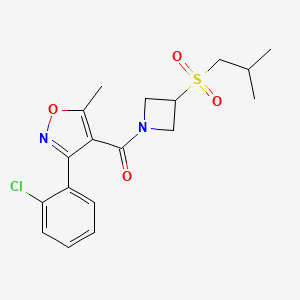
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2781634.png)
![2-(benzyloxy)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2781635.png)
![N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide](/img/structure/B2781637.png)
![4-Bromobicyclo[2.2.2]octan-1-amine](/img/structure/B2781639.png)
